Rebastinib

Catalog No.
S547894
CAS No.
1020172-07-9
M.F
C30H28FN7O3
M. Wt
553.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebastinib

CAS Number

1020172-07-9

Product Name

Rebastinib

IUPAC Name

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C30H28FN7O3

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40)

InChI Key

WVXNSAVVKYZVOE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

DCC2036; DCC-2036; DCC 2036; Rebastinib.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Description

The exact mass of the compound Rebastinib is 553.22377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rebastinib, also known as DCC-2036, is a small molecule tyrosine kinase inhibitor that specifically targets the Tie2 receptor and other kinases such as BCR-ABL1 and FLT3. It is primarily investigated for its potential in treating various forms of leukemia, particularly chronic myeloid leukemia. The chemical formula for rebastinib is C30H28FN7O3C_{30}H_{28}FN_{7}O_{3}, and it has a molecular weight of approximately 553.59 g/mol . Its unique binding characteristics allow it to maintain the inactive conformation of target kinases, effectively inhibiting their activity.

Rebastinib acts as a switch-control inhibitor for TIE2. TIE2 is a receptor tyrosine kinase involved in angiogenesis (blood vessel formation) and vascular development. By inhibiting TIE2, Rebastinib disrupts the signaling pathway crucial for tumor growth and survival []. Additionally, Rebastinib has been shown to inhibit other kinases like SRC, LYN, FLT3, and KDR, potentially contributing to its anti-tumor effects.

As Rebastinib is under clinical investigation, comprehensive safety data is still being collected. However, studies suggest a generally acceptable safety profile in patients with limited severe adverse effects reported []. Detailed information on specific hazards like flammability or reactivity is not available.

Targeting Tumor-Associated Myeloid Cells (TAMs):

  • Rebastinib acts by inhibiting a signaling pathway involving Colony-Stimulating Factor 1 (CSF-1) and its receptor CSF-1R. This pathway plays a crucial role in the recruitment and function of TAMs within the tumor microenvironment.
  • TAMs are a heterogeneous group of myeloid cells that can promote tumor growth, invasion, and metastasis by suppressing the immune system and promoting angiogenesis (blood vessel formation).
  • Studies suggest that Rebastinib can block the recruitment and function of TAMs, potentially leading to anti-tumor effects. []

Combination Therapy Strategies:

  • Research is ongoing to explore the efficacy of Rebastinib in combination with other cancer therapies.
  • The rationale behind this approach is that Rebastinib, by targeting TAMs, could enhance the effectiveness of therapies like chemotherapy or immunotherapy by improving the tumor microenvironment for immune response.
  • Studies have investigated the combination of Rebastinib with paclitaxel (a chemotherapeutic agent) and immune checkpoint inhibitors. []

Understanding Mechanisms of Resistance:

  • Scientific research is also focusing on understanding how cancer cells might develop resistance to Rebastinib treatment.
  • This knowledge is crucial for developing strategies to overcome resistance and improve the long-term effectiveness of Rebastinib-based therapies.

Important Note:

  • It is important to remember that Rebastinib is currently under investigation in scientific research and is not yet an approved treatment for any medical condition.

Rebastinib functions through a mechanism known as "switch control" inhibition. This involves binding to the switch pocket of the target kinases, thereby preventing their activation. The binding induces a conformational change that stabilizes the inactive form of the kinase. For instance, rebastinib binds to the unphosphorylated human Tie2 kinase domain, forming multiple hydrogen bonds that disrupt the enzyme's ability to activate and phosphorylate substrates .

Rebastinib exhibits potent biological activity as an inhibitor of several tyrosine kinases. Its selectivity for Tie2 has been demonstrated in various preclinical studies, where it effectively blocked Tie2-mediated signaling pathways that are implicated in tumor growth and metastasis. The compound has shown sub-nanomolar potency against Tie2, with an IC50 value that exceeds the limits of standard assays at high adenosine triphosphate concentrations . Clinical trials have indicated that rebastinib can induce hematologic responses in patients with chronic myeloid leukemia, particularly those harboring resistant mutations such as T315I .

The synthesis of rebastinib involves several steps typical of organic synthesis processes for complex small molecules. While specific synthetic routes are proprietary and may vary among research institutions, general methods include:

  • Formation of Key Intermediates: Starting materials undergo reactions such as alkylation and acylation to form key intermediates.
  • Cyclization and Functionalization: Intermediates are subjected to cyclization reactions to create the core structure of rebastinib.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity for biological testing.

Details on specific reaction conditions and reagents are typically found in proprietary research publications or patent filings.

Interaction studies have demonstrated that rebastinib can inhibit multiple kinases involved in cancer progression. Key findings include:

  • Inhibition of BCR-ABL1: Rebastinib effectively inhibits BCR-ABL1, including variants with mutations that confer resistance to other tyrosine kinase inhibitors.
  • Impact on FLT3: It also shows promising activity against FLT3, another target implicated in acute myeloid leukemia.
  • Safety Profile: Clinical studies have reported dose-limiting toxicities such as dysarthria and peripheral neuropathy, indicating the need for careful monitoring during treatment .

Rebastinib shares structural and functional similarities with several other tyrosine kinase inhibitors. Here are some notable comparisons:

Compound NameTarget Kinase(s)Unique Features
ImatinibBCR-ABL1First-generation inhibitor; binds ATP pocket
NilotinibBCR-ABL1Second-generation; more potent against T315I
DasatinibBCR-ABL1, SRCMulti-target; effective against resistant mutations
PonatinibBCR-ABL1Effective against all known mutations including T315I
MidostaurinFLT3Dual inhibitor targeting FLT3 and KIT

Rebastinib's unique mechanism as a switch control inhibitor distinguishes it from these compounds by allowing it to maintain target kinases in an inactive state regardless of phosphorylation status, which is particularly beneficial against resistant mutations .

Rebastinib represents a paradigmatic example of switch control inhibition in kinase pharmacology, demonstrating potent activity against both wildtype ABL1 and the clinically challenging T315I gatekeeper mutant [1]. The compound exhibits an half-maximal inhibitory concentration of 0.8 nanomolar against wildtype ABL1 and 4.0 nanomolar against the T315I mutant, representing only a five-fold reduction in potency despite the mutation's notorious resistance to adenosine triphosphate-competitive inhibitors [1].

The allosteric mechanism of rebastinib fundamentally differs from conventional tyrosine kinase inhibitors through its binding mode that does not compete with adenosine triphosphate binding [2] [3]. Crystallographic analyses reveal that rebastinib functions as a type II inhibitor that penetrates and occupies the switch control pocket of the ABL1 kinase domain, comprising key amino acid residues that mediate conformational transitions between inactive and active states [2] [3]. This unique binding mode enables rebastinib to maintain the ABL1 kinase domain in an inactive conformation independent of the phosphorylation state of regulatory tyrosine 393 [2].

The switch control mechanism is particularly effective against resistance mutations such as T315I and Y253F because rebastinib binding forces these mutant variants of BCR-ABL1 to adopt inactive conformations, durably blocking downstream cellular signaling pathways [2] [3]. The non-competitive nature of this inhibition is maintained even at millimolar concentrations of adenosine triphosphate found intracellularly, providing a significant therapeutic advantage over traditional adenosine triphosphate-competitive inhibitors [2] [3].

Molecular dynamics simulations demonstrate that rebastinib-bound ABL1 undergoes significant conformational changes that stabilize the inactive state through multiple mechanisms [4]. The inhibitor binding disrupts the regulatory triad formation comprising lysine 1906, glutamate 1920, and aspartate 2017, preventing kinase activation [4]. Furthermore, rebastinib binding interferes with the assembly of the regulatory spine, a conserved structural element essential for kinase activity [4].

Switch-Control Pocket Occupation in TIE2 Tyrosine Kinase

The crystal structure of rebastinib in complex with the unphosphorylated human TIE2 kinase domain, resolved at 2.05 angstrom resolution, reveals the molecular basis of switch control inhibition [5]. The structure demonstrates a type II binding mode wherein rebastinib induces TIE2 into a DFG-out inactive enzymatic conformation, making critical interactions with the activation loop conformation-controlling switch region and the cognate switch pocket [5].

The switch control mechanism operates through competitive displacement of the endogenous switch element from its cognate binding pocket [5]. In the native TIE2 conformational activation pathway, the switch must bind into its cognate switch pocket to enable kinase activation. Rebastinib out-competes this switch for binding into the pocket, with the inhibitor tert-butyl moiety displacing switch residue phenylalanine 983 [5]. The fluoro-phenyl ring of rebastinib additionally stabilizes phenylalanine 983 in the inactive state through pi-stacking interactions [5].

The inhibitor urea moiety forms hydrogen bonds with both the conserved catalytic salt bridge comprising glutamate 872 and lysine 855, as well as with switch residue aspartate 982 [5]. This binding modality nucleates an extensive hydrogen bonding network involving histidine 962, aspartate 964, arginine 968, asparagine 969, aspartate 982, and glycine 984, collapsing these residues into an inactive conformational state incompatible with enzymatic phosphate transfer [5].

A unique electrostatic pi-stacking interaction forms between switch residue arginine 987, the inhibitor quinolinyl ring, and glutamate 872, further stabilizing the inactive conformation [5]. In total, rebastinib directly forms five hydrogen bonds with TIE2, while the overall binding nucleates an additional twenty-five hydrogen bonds that lock the switch, switch pocket, and catalytic residues in an inactive state [5]. This hydrogen bonding network also stabilizes the C-terminal inhibitory motif in a position that occludes the substrate binding pocket of TIE2 [5].

The conformational state of TIE2 induced by rebastinib is incapable of accommodating either protein substrates or the adenosine triphosphate cofactor, providing the structural determinants underlying the picomolar potency observed in biochemical assays [5]. This comprehensive allosteric inhibition mechanism distinguishes rebastinib from conventional adenosine triphosphate-competitive inhibitors and explains its exceptional potency and prolonged residence time [5].

Thermodynamic Profiling of ATP-Competitive vs. Non-Competitive Binding

Rebastinib demonstrates exceptional thermodynamic properties that distinguish it from adenosine triphosphate-competitive inhibitors, characterized by prolonged target engagement and non-competitive binding kinetics [5]. The dissociation rate constant for rebastinib from TIE2 was determined to be 0.0012 minutes⁻¹, corresponding to a residence time half-life of approximately 10 hours for unphosphorylated TIE2 [5]. This extended residence time significantly exceeds that of typical adenosine triphosphate-competitive inhibitors and provides sustained target inhibition despite drug clearance [5].

Biophysical thermal melting studies confirm the robust binding affinity of rebastinib to TIE2, resulting in a thermal melting temperature shift of 14.9 degrees Celsius compared to the apoenzyme [5]. This substantial thermal stabilization indicates strong protein-ligand interactions and demonstrates the conformational stabilization achieved through switch control binding [5]. The thermal shift data correlate with the crystallographic evidence of extensive hydrogen bonding networks and hydrophobic interactions within the switch control pocket [5].

The non-competitive binding mechanism of rebastinib is demonstrated by its retention of sub-nanomolar potency against TIE2 at adenosine triphosphate concentrations as high as 4 millimolar [5]. This adenosine triphosphate-independent inhibition contrasts sharply with conventional kinase inhibitors, which typically show reduced potency at physiological adenosine triphosphate concentrations. The non-competitive behavior reflects the distinct binding site utilized by rebastinib within the switch control pocket, spatially separated from the adenosine triphosphate binding domain [5].

Cellular assays demonstrate prolonged target engagement extending beyond 24 hours after inhibitor washout in transfected Chinese hamster ovary cells overexpressing constitutively phosphorylated TIE2 [5]. This extended cellular residence time suggests that the switch control binding mode creates a kinetically trapped complex that dissociates slowly even in the presence of competing cellular factors [5]. The prolonged off-rate provides a pharmacological advantage by maintaining target inhibition between dosing intervals [5].

Comparative thermodynamic analysis reveals that switch pocket inhibitors like rebastinib possess inherent advantages over adenosine triphosphate-competitive inhibitors [3]. The switch pocket represents a deeply embedded binding site that is structurally more variable between kinases compared to the highly conserved adenosine triphosphate binding pocket [3]. This variability enables greater selectivity potential while the deep burial of the binding site contributes to slower dissociation kinetics [3].

Cross-Reactivity Analysis Across Kinome Family Members

Rebastinib exhibits a defined selectivity profile characterized by high potency against specific tyrosine kinase targets while demonstrating measurable cross-reactivity with several kinome family members [6] [7]. The primary targets include TIE2 and ABL1, against which rebastinib shows picomolar to low nanomolar potency [6] [5]. Secondary targets encompass multiple kinases within the SRC family and receptor tyrosine kinase families, including LYN, HCK, FGR, KDR, FLT3, and VEGFR-2 [6] [7].
The selectivity profile of rebastinib reflects the structural conservation of certain binding pocket features across related kinase families [8]. While the switch control pocket targeted by rebastinib shows greater sequence variability compared to adenosine triphosphate binding sites, sufficient structural similarity exists among certain kinase subfamilies to enable cross-reactivity [8]. The SRC family kinases LYN, HCK, and FGR share switch pocket architecture features with ABL1, explaining the observed cross-inhibition [6].

Kinome-wide selectivity screening reveals that rebastinib demonstrates superior selectivity compared to many broad-spectrum kinase inhibitors [9]. In comprehensive kinase panel assays screening against representative kinase families, rebastinib shows measurable binding to a limited subset of kinases rather than the promiscuous binding observed with less selective compounds [9]. The selectivity entropy analysis positions rebastinib among the more selective kinase inhibitors in clinical development [10].

The cross-reactivity pattern of rebastinib shows preference for kinases containing compatible switch control pocket architectures [8]. Kinases lacking the structural elements necessary for switch control inhibition, such as those with distorted activation loops or modified switch regions, demonstrate minimal sensitivity to rebastinib [8]. This structure-activity relationship provides insights into the molecular determinants of rebastinib selectivity across the kinome [8].

Receptor tyrosine kinases represent another significant category of rebastinib targets, with notable activity against KDR (VEGFR-2), FLT3, and related family members [6]. The cross-reactivity with these targets likely reflects shared structural motifs within the switch control regions of receptor tyrosine kinases [6]. While this cross-reactivity may contribute to off-target effects, it also provides potential therapeutic benefits in cancer contexts where multiple pathway inhibition may be advantageous [6].

Time-Dependent Inhibition and Residence Time Quantification

The residence time characteristics of rebastinib represent a distinguishing feature of switch control inhibitors, with quantitative measurements demonstrating exceptionally prolonged target engagement kinetics [5] [11]. Jump dilution assays reveal a dissociation rate constant of 0.0012 minutes⁻¹ for rebastinib from TIE2, translating to a residence time half-life of approximately 577 minutes or 9.6 hours [5]. This extended residence time significantly exceeds typical values for adenosine triphosphate-competitive kinase inhibitors, which generally exhibit residence times measured in minutes rather than hours [11].

Time-dependent inhibition analysis demonstrates that rebastinib binding to TIE2 follows slow-binding kinetics characterized by an initial rapid association phase followed by a slow conformational adjustment leading to the final inhibited complex [5]. The slow-binding behavior is consistent with the switch control mechanism, which requires displacement of the endogenous switch element and reorganization of the switch pocket architecture [5]. This process involves multiple conformational steps that contribute to the overall binding kinetics [5].

Cellular washout experiments provide direct evidence of prolonged target engagement in living systems [5]. Following pre-incubation with rebastinib and subsequent washout, TIE2 kinase activity recovery requires more than 24 hours in transfected Chinese hamster ovary cells [5]. This extended cellular residence time demonstrates that the switch control binding mode creates a kinetically stable complex that persists despite dilution and competing cellular factors [5].

The relationship between residence time and in vivo efficacy has been extensively characterized for rebastinib [11]. Pharmacokinetic-pharmacodynamic modeling demonstrates that the prolonged residence time enables sustained target inhibition even when plasma concentrations fall below the equilibrium binding constant [11]. This residence time effect allows for less frequent dosing schedules while maintaining therapeutic efficacy [11].

Comparative kinetic analysis reveals that the residence time of rebastinib varies among different target kinases, reflecting differences in switch pocket architecture and binding mode optimization [12]. While TIE2 demonstrates the longest measured residence time, other targets such as ABL1 show somewhat shorter but still prolonged engagement compared to adenosine triphosphate-competitive inhibitors [12]. This target-dependent residence time variation contributes to the overall selectivity profile of rebastinib [12].

The molecular basis of prolonged residence time lies in the complex dissociation pathway required for rebastinib release from the switch control pocket [5]. The extensive hydrogen bonding network and hydrophobic interactions must be disrupted in a coordinated manner, while the displaced switch element must compete for rebinding to its cognate pocket [5]. This multi-step dissociation process creates multiple energy barriers that slow the overall off-rate [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

553.22376594 g/mol

Monoisotopic Mass

553.22376594 g/mol

Heavy Atom Count

41

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75017Q6I97

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
TIE family
TEK (TIE2, CD202) [HSA:7010] [KO:K05121]

Other CAS

1020172-07-9

Wikipedia

Rebastinib

Dates

Last modified: 08-15-2023
1: O'Hare T, Zabriskie MS, Eide CA, Agarwal A, Adrian LT, You H, Corbin AS, Yang F, Press RD, Rivera VM, Toplin J, Wong S, Deininger MW, Druker BJ. The BCR-ABL35INS insertion/truncation mutant is kinase-inactive and does not contribute to tyrosine kinase inhibitor resistance in chronic myeloid leukemia. Blood. 2011 Nov 10;118(19):5250-4. Epub 2011 Sep 8. PubMed PMID: 21908430; PubMed Central PMCID: PMC3217407.
2: Eide CA, Adrian LT, Tyner JW, Mac Partlin M, Anderson DJ, Wise SC, Smith BD, Petillo PA, Flynn DL, Deininger MW, O'Hare T, Druker BJ. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile. Cancer Res. 2011 May 1;71(9):3189-95. Epub 2011 Apr 19. PubMed PMID: 21505103; PubMed Central PMCID: PMC3206627.
3: Chan WW, Wise SC, Kaufman MD, Ahn YM, Ensinger CL, Haack T, Hood MM, Jones J, Lord JW, Lu WP, Miller D, Patt WC, Smith BD, Petillo PA, Rutkoski TJ, Telikepalli H, Vogeti L, Yao T, Chun L, Clark R, Evangelista P, Gavrilescu LC, Lazarides K, Zaleskas VM, Stewart LJ, Van Etten RA, Flynn DL. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036. Cancer Cell. 2011 Apr 12;19(4):556-68. PubMed PMID: 21481795; PubMed Central PMCID: PMC3077923.
4: O'Hare T, Deininger MW, Eide CA, Clackson T, Druker BJ. Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clin Cancer Res. 2011 Jan 15;17(2):212-21. Epub 2010 Nov 22. PubMed PMID: 21098337.

Explore Compound Types